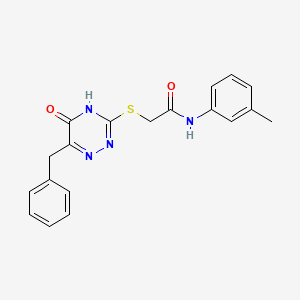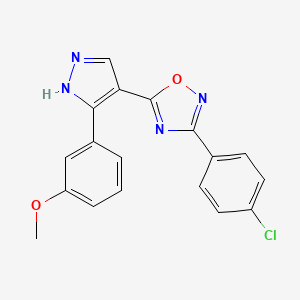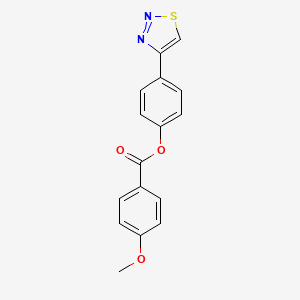
4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate involves several steps. One common method includes the nitration of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole with nitric acid in acetic acid, followed by reduction to amines using zinc and acetic acid in isopropyl alcohol . The resulting amines can then be reacted with 4-methoxybenzenecarboxylic acid to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
化学反応の分析
4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like zinc and acetic acid.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or thiadiazole rings are replaced with other groups. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or chloroform, and catalysts such as palladium on carbon.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
類似化合物との比較
4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate can be compared with other thiadiazole derivatives such as:
4-(1,2,3-Thiadiazol-4-yl)phenol: Known for its antimicrobial properties.
2-Amino-5-phenyl-1,3,4-thiadiazole: Exhibits significant biological activities including antifungal and antibacterial effects.
4-(4-Bromophenyl)-1,2,3-thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-20-13-6-4-12(5-7-13)16(19)21-14-8-2-11(3-9-14)15-10-22-18-17-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABLATILKNVPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2828306.png)
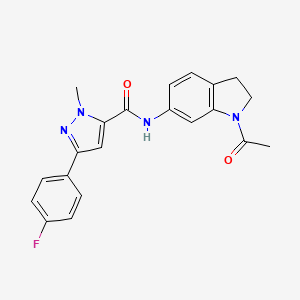
![N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2828308.png)
![1-[2-(Trifluoromethyl)benzyl]guanidine](/img/structure/B2828311.png)
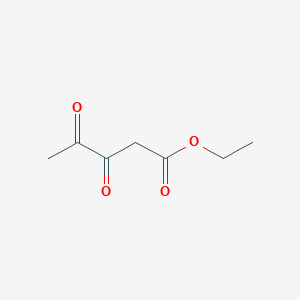
![2-(2-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2828313.png)

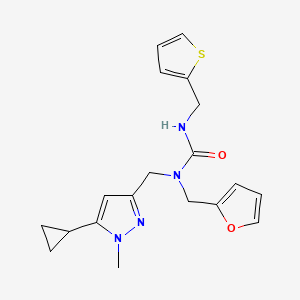
![1-[(3,4-Dimethoxyphenyl)sulfonyl]proline](/img/structure/B2828318.png)
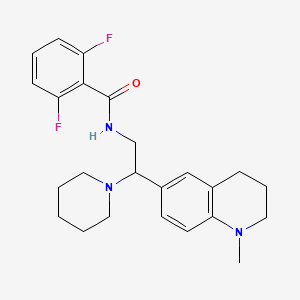
![2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2828322.png)
![5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2828324.png)
